molecular formula C4H8ClF2NO2S B2400545 3-(Difluoromethylsulfonyl)azetidine;hydrochloride CAS No. 2445791-16-0

3-(Difluoromethylsulfonyl)azetidine;hydrochloride

Cat. No. B2400545
CAS RN: 2445791-16-0
M. Wt: 207.62
InChI Key: JBGZAGFGHJZJKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, which are four-membered heterocyclic compounds, has been a subject of interest in organic chemistry . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity due to the considerable ring strain, which allows for stronger nucleophilic attacks compared to other secondary amine species . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

  • Synthesis and Safety of Energetic Building Blocks : Kohler et al. (2018) investigated the synthesis of 3-(Bromoethynyl)azetidine, a highly energetic building block, including its hydrochloride salt form. They conducted a detailed safety study of this compound, assessing its potential explosive properties and suitability for industrial applications (Kohler et al., 2018).

  • Functionalized Pyrrolidines Synthesis : Durrat et al. (2008) demonstrated the transformation of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines, showcasing the versatility of azetidine derivatives in synthetic chemistry. This research provides insights into the use of azetidine derivatives in synthesizing complex organic compounds (Durrat et al., 2008).

  • Stereoselective Ring Expansion : Couty et al. (2003) explored the stereoselective ring expansion of α-hydroxyalkyl azetidines, leading to the formation of 3-chloro or 3-methanesulfonyloxy pyrrolidines. This study is significant for understanding the molecular rearrangements and the impact of different substituents on azetidine derivatives (Couty et al., 2003).

  • Synthesis of Saturated Azacycles : Betz et al. (2019) developed a method for the synthesis of substituted azetidines and larger ring nitrogen-containing saturated heterocycles through intermolecular sp3-C-H amination of alkyl bromide derivatives. This research highlights the potential of azetidine derivatives in the synthesis of complex cyclic compounds (Betz et al., 2019).

  • Phosphorus Compounds Synthesis : Diel and Maier (1991) synthesized azetidine-3-phosphonic acid, exploring its properties and potential applications. Although they found no significant biological activity, this research contributes to the understanding of azetidine derivatives in phosphorus chemistry (Diel & Maier, 1991).

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This opens up potential future directions in the field of organic synthesis, medicinal chemistry, and drug discovery .

properties

IUPAC Name

3-(difluoromethylsulfonyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2S.ClH/c5-4(6)10(8,9)3-1-7-2-3;/h3-4,7H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGZAGFGHJZJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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